molecular formula C9H9NO2 B156631 Isoindoline-4-carboxylic acid CAS No. 658683-13-7

Isoindoline-4-carboxylic acid

Cat. No.: B156631
CAS No.: 658683-13-7
M. Wt: 163.17 g/mol
InChI Key: YEJJKVAYXOGIIA-UHFFFAOYSA-N
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Description

Isoindoline-4-carboxylic acid is a heterocyclic organic compound that features an isoindoline core with a carboxylic acid functional group at the fourth position

Mechanism of Action

Target of Action

Isoindoline-4-carboxylic acid is a derivative of isoindoline, a class of compounds that have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis Indole derivatives, which are structurally similar, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar range of targets.

Mode of Action

Isoindoline derivatives are known for their diverse chemical reactivity . They interact with their targets, leading to various biochemical changes. The specific interactions and resulting changes would depend on the particular target and the environmental context.

Biochemical Pathways

Isoindoline derivatives are known to affect various biochemical pathways. For instance, indole derivatives, which are structurally similar, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . These compounds maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

One isoindoline amide derivative showed good drug-like properties and oral bioavailability , suggesting that this compound might have similar properties.

Result of Action

Isoindoline derivatives are known for their potential use in diverse fields such as pharmaceutical synthesis , suggesting that they may have a wide range of molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the gut microbiota is involved in the bioconversion of indoles from tryptophan , suggesting that the gut environment could influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . Another method includes the reaction of phthalic anhydride with amines under reflux conditions in solvents like acetic acid or toluene, often using catalysts such as trimethylamine .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Isoindoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindoline-4-carboxylates.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions include isoindoline-4-carboxylates, isoindoline-4-alcohols, and various substituted isoindoline derivatives.

Scientific Research Applications

Isoindoline-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isoindoline-4-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific functional group positioning, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives.

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJJKVAYXOGIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438135
Record name isoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658683-13-7
Record name isoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of the 2,3-dihydro-1H-isoindole-4-carboxylic acid methyl ester hydrochloride salt (0.18 g, 0.83 mmol) in 25% MeOH/THF (4 ml) was added dropwise lithium hydroxide (0.08 g, 3.32 mmol) in water (1 ml), followed by addition of water (2 ml) and the clear solution stirred at room temperature under nitrogen for 5 h. The solution was acidified with aq. HCl. and purified by ion-exchange (DOWEX™ 50WX2-100) resin eluting with a solvent gradient of ammonia:water (5:95) to give the title compound (0.0059 g, 4%) as a white solid.
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What novel synthetic route for isoindoline-4-carboxylic acids is described in the research?

A1: The research presents a unique, multi-step synthesis of isoindoline-4-carboxylic acids starting from 3-(furan-2-yl)allylamines and bromomaleic anhydride [, ]. This method leverages a sequence of N-acylation, intramolecular Diels-Alder reaction with dehydrohalogenation, furo[2,3-f]isoindole formation, and finally, furan ring cleavage to yield the target compounds []. This approach offers an efficient and atom-economical route compared to traditional acid-catalyzed methods [].

Q2: How does the reaction of 3-(furan-3-yl)allylamines with bromomaleic anhydride differ from that of 3-(furan-2-yl)allylamines?

A2: While both 3-(furan-2-yl)allylamines and 3-(furan-3-yl)allylamines react with bromomaleic anhydride to initially form furo[2,3-f]isoindoles, the reaction pathway diverges at this point. For 3-(furan-3-yl)allylamines, the reaction proceeds further with the complete cleavage of the furan ring, ultimately yielding polysubstituted isoindoline-4-carboxylic acids []. This difference highlights the significant role of the furan substituent's position in directing the reaction outcome.

Q3: What advantages does the alkaline aromatization of 3a,6-epoxyisoindoles offer for synthesizing isoindoline-4-carboxylic acids?

A3: Aromatization of 3a,6-epoxyisoindoles in a basic aqueous solution provides a straightforward and efficient method for synthesizing isoindoline-4-carboxylic acids []. This method boasts several advantages, including:

  • Efficiency: The reaction proceeds rapidly (30 minutes to 2 hours) with yields ranging from 40% to 90% [].
  • Tolerance for Acid-Sensitive Groups: This method is particularly well-suited for substrates bearing acid-labile functional groups, which may be incompatible with traditional acid-catalyzed approaches [].

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